N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15629011
InChI: InChI=1S/C18H11BrFN5O2/c19-10-3-6-13-12(7-10)16(18(27)21-13)24-25-17(26)15-8-14(22-23-15)9-1-4-11(20)5-2-9/h1-8,21,27H,(H,22,23)
SMILES:
Molecular Formula: C18H11BrFN5O2
Molecular Weight: 428.2 g/mol

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide

CAS No.:

Cat. No.: VC15629011

Molecular Formula: C18H11BrFN5O2

Molecular Weight: 428.2 g/mol

* For research use only. Not for human or veterinary use.

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide -

Specification

Molecular Formula C18H11BrFN5O2
Molecular Weight 428.2 g/mol
IUPAC Name N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C18H11BrFN5O2/c19-10-3-6-13-12(7-10)16(18(27)21-13)24-25-17(26)15-8-14(22-23-15)9-1-4-11(20)5-2-9/h1-8,21,27H,(H,22,23)
Standard InChI Key QPBKBQPYOYVTBU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NNC(=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O)F

Introduction

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound characterized by its unique molecular structure, which combines a brominated indole derivative with a pyrazole moiety. The compound's molecular formula is C18H11BrFN5O2, and its molecular weight is approximately 348.15 g/mol. This compound is notable for its potential biological activities, which are attributed to the presence of both indole and pyrazole rings, along with a fluorophenyl substituent.

Synthesis and Chemical Reactions

The synthesis of N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide typically involves several steps, which may vary based on specific laboratory conditions and desired yields. These reactions are essential for exploring the compound's derivatives and modifications, which may enhance its biological properties.

Synthesis Steps

  • Starting Materials: Indole derivatives and pyrazole precursors.

  • Condensation Reaction: Formation of the indole-pyrazole linkage.

  • Purification: Techniques such as chromatography to isolate the final product.

Biological Activities and Potential Applications

Preliminary studies suggest that N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide exhibits notable biological activities, including interactions with specific biological targets. These activities highlight the compound's potential therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide. These include:

Compound NameStructural FeaturesBiological Activity
N'-[(3Z)-5-bromo-2-hydroxyindolylidene]-pyrazoleHydroxy group instead of carbonylAntimicrobial
N'-[(3Z)-5-bromoindolylidene]-carbohydrazideLacks pyrazole moietyAnticancer
N'-[(3E)-5-bromoindolylidene]-phenylhydrazineDifferent phenyl substituentAnti-inflammatory

The unique combination of functional groups in N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide, particularly the fluorophenyl substitution and the presence of both indole and pyrazole rings, potentially enhances its biological activity compared to similar compounds lacking these features.

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